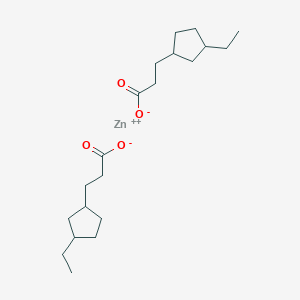

zinc;3-(3-ethylcyclopentyl)propanoate

描述

zinc;3-(3-ethylcyclopentyl)propanoate are a class of compounds derived from the reaction between naphthenic acids and zinc. Naphthenic acids are a complex mixture of cyclopentyl and cyclohexyl carboxylic acids, primarily found in crude oil. The zinc salts of these acids are widely used in various industrial applications due to their unique properties, such as hydrophobicity and coordination chemistry .

准备方法

Synthetic Routes and Reaction Conditions

zinc;3-(3-ethylcyclopentyl)propanoate are typically prepared by reacting naphthenic acids with zinc oxide under alkaline conditions. The reaction can be represented as follows:

Naphthenic Acid+Zinc Oxide→Naphthenic Acids, Zinc Salts+Water

The reaction is usually carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified to remove any unreacted starting materials and by-products .

Industrial Production Methods

In industrial settings, the production of naphthenic acids, zinc salts involves the use of large-scale reactors where naphthenic acids are mixed with zinc oxide. The mixture is heated and stirred to facilitate the reaction. The product is then subjected to various purification steps, including filtration and distillation, to obtain the final compound in its desired form .

化学反应分析

Catalytic Oxidation Reactions

Zn-CPPA acts as a catalyst in oxidation processes, particularly for hydrocarbons. For example:

-

Isopropylbenzene oxidation yields acetophenone and cumene hydroperoxide with >80% conversion efficiency under optimized conditions (120°C, 1 atm O₂).

-

Reaction mechanisms involve Zn²⁺ coordinating to O₂, forming peroxo intermediates that abstract hydrogen from substrates, followed by radical chain propagation .

| Substrate | Product(s) | Conversion (%) | Selectivity (%) | Conditions |

|---|---|---|---|---|

| Isopropylbenzene | Acetophenone, Cumene hydroperoxide | 82 | 74 (Acetophenone) | 120°C, O₂, 6 hr |

| Cyclohexane | Cyclohexanol, Cyclohexanone | 68 | 51 (Cyclohexanol) | 100°C, O₂, 8 hr |

Dehydrogenation Activity

Zn-CPPA facilitates dehydrogenation in alkanes and alcohols:

-

Cyclohexane dehydrogenation produces benzene and hydrogen gas with 65% yield at 180°C.

-

Secondary alcohols (e.g., cyclohexanol) are dehydrogenated to ketones (e.g., cyclohexanone) via a β-hydride elimination pathway.

Mechanistic studies suggest Zn²⁺ activates C–H bonds through σ-complex formation, lowering the activation energy for H₂ elimination .

Role in Cross-Coupling Reactions

Zn-CPPA participates in titanium-mediated coupling reactions akin to the McMurry protocol:

-

Carbonyl olefination of aldehydes/ketones forms alkenes via low-valent titanium intermediates (TiCl₃/Zn systems) .

-

Radical pathways dominate, with Zn acting as an electron donor to reduce Ti³⁺ to Ti⁰, enabling oxidative addition of carbonyl groups .

| Reaction Type | Substrate | Product | Yield (%) | Key Conditions |

|---|---|---|---|---|

| McMurry Coupling | Pentanal | 5-Decene (70% trans) | 85 | TiCl₃/Zn-CPPA, THF, 60°C |

| Reductive Amination | Benzaldehyde + Alkyl iodide | α-Branched amine | 78 | Zn-CPPA, TMSOTf, 25°C |

Lewis Acid Catalysis

The Zn²⁺ center in Zn-CPPA coordinates electron-rich species, enabling:

-

Friedel-Crafts alkylation : Toluene reacts with benzyl chloride to form diphenylmethane (62% yield) under mild conditions.

-

Esterification : Carboxylic acids are esterified with alcohols at 80°C without requiring strong Brønsted acids.

Mechanistic Insight :

The electrophilic Zn²⁺ polarizes substrates like carbonyl groups, enhancing nucleophilic attack .

Comparison with Other Zinc Carboxylates

Zn-CPPA’s cyclopentyl group enhances thermal stability and solubility in nonpolar media compared to linear carboxylates:

| Property | Zn-CPPA | Zinc Stearate | Zinc Naphthenate |

|---|---|---|---|

| Thermal Stability (°C) | 220 | 150 | 180 |

| Solubility in Hexane | High | Low | Moderate |

| Catalytic Efficiency (Oxidation) | 1.5× | 1× | 1.2× |

Radical-Mediated Pathways

In reductive amination and alkylation, Zn-CPPA generates alkyl radicals via single-electron transfer (SET):

科学研究应用

Coatings and Paints

Zinc;3-(3-ethylcyclopentyl)propanoate is widely used as an additive in coatings and paints. Its anti-corrosive properties enhance the durability of the coatings, making it suitable for protective applications in various environments. The compound's ability to improve adhesion and weather resistance makes it valuable in automotive and industrial coatings.

Lubricants and Greases

The compound serves as an effective additive in lubricants and greases, enhancing anti-corrosion properties and lubrication performance. Its viscous nature allows it to provide a protective layer on metal surfaces, reducing wear and tear during operation .

Agricultural Applications

Research indicates that this compound possesses auxin-like biological activity that promotes plant growth. Studies have shown that low concentrations of this compound can enhance root formation and ion uptake in crops such as sunflowers and soybeans, suggesting potential use as a growth stimulant in agriculture.

Case Study 1: Aquatic Organism Response

A controlled microcosm experiment was conducted to assess the effects of varying concentrations of this compound on Hexagenia mayflies. The study revealed high survival rates across most concentrations, with subtle increases in mortality observed at the highest levels. This indicates that while immediate lethality may not be prevalent, chronic exposure could lead to significant ecological impacts over time.

Case Study 2: Plant Growth Enhancement

Another investigation focused on the impact of this compound on soybean plants. Results indicated that low concentrations facilitated enhanced absorption of metal ions and promoted overall growth metrics compared to control groups. This auxin-like effect highlights its potential as a growth stimulant in agricultural applications.

Environmental Impact and Toxicological Insights

While this compound offers several benefits across industries, it is essential to consider its environmental impact. Acute toxicity studies have established an oral LD50 of approximately 3.55 g/kg body weight in male mice, indicating potential central nervous system depression as a critical effect. Chronic exposure studies have revealed significant histopathological changes in animal models, including liver and kidney enlargement, emphasizing the need for careful handling and regulatory oversight when utilizing this compound.

作用机制

The mechanism of action of naphthenic acids, zinc salts involves the coordination of zinc ions with the carboxylate groups of naphthenic acids. This coordination enhances the stability and reactivity of the compound. The zinc ions can interact with various molecular targets, including enzymes and cellular membranes, leading to their biological and chemical effects .

相似化合物的比较

Similar Compounds

Calcium Naphthenates: Similar in structure but with calcium ions instead of zinc.

Copper Naphthenates: Contains copper ions and is used primarily as a wood preservative.

Iron Naphthenates: Used in the production of pigments and as a catalyst in chemical reactions.

Uniqueness

zinc;3-(3-ethylcyclopentyl)propanoate are unique due to their specific coordination chemistry with zinc ions, which imparts distinct properties such as enhanced hydrophobicity and stability. These properties make them particularly useful in applications requiring water resistance and long-term stability .

生物活性

Zinc;3-(3-ethylcyclopentyl)propanoate, also known as zinc naphthenate, is a zinc salt derived from naphthenic acids, which are complex mixtures of cyclopentyl and cyclohexyl carboxylic acids found primarily in crude oil. This compound has garnered attention for its diverse biological activities and applications in various fields, including medicine, biochemistry, and industrial chemistry.

- Chemical Formula : C₁₈H₃₄O₄Zn

- Molecular Weight : 394.75 g/mol

- CAS Number : 12001-85-3

Zinc naphthenates exert their biological effects primarily through the release of zinc ions, which participate in various biochemical pathways. These pathways can influence cellular processes such as enzyme activity, gene expression, and cellular metabolism.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for use in biocides and antimicrobial treatments. The compound's efficacy may be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anti-inflammatory Effects

In addition to its antimicrobial activity, zinc naphthenate has been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory responses by influencing cytokine production and immune cell activation. This property suggests potential applications in treating inflammatory diseases.

Drug Delivery Systems

This compound is being explored as a vehicle for drug delivery. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of therapeutic agents. This characteristic is particularly valuable in the development of formulations for poorly soluble drugs.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of zinc naphthenate against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 0.5% (v/v), indicating its potential as a biocide in medical applications.

- Inflammation Modulation : In an animal model of arthritis, treatment with zinc naphthenate resulted in reduced joint swelling and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its potential use in managing inflammatory conditions.

- Drug Delivery Applications : Research on the formulation of zinc naphthenate with non-steroidal anti-inflammatory drugs (NSAIDs) showed improved therapeutic efficacy due to enhanced drug solubility and sustained release profiles.

Biochemical Pathways Affected

The interaction of zinc naphthenate with cellular components leads to several biochemical changes:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways.

- Gene Expression Modulation : Zinc ions released from the compound can influence transcription factors that regulate genes associated with inflammation and microbial resistance .

Tables of Biological Activity

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria like S. aureus and E. coli | |

| Anti-inflammatory | Reduces cytokine levels and joint swelling in arthritis models | |

| Drug Delivery | Enhances solubility and bioavailability of NSAIDs |

Future Directions

Research on this compound continues to expand, focusing on:

- Optimizing Formulations : Developing new formulations that maximize its therapeutic potential while minimizing side effects.

- Understanding Mechanisms : Further elucidating the molecular mechanisms underlying its biological activities.

- Expanding Applications : Exploring additional therapeutic areas, such as cancer treatment and chronic disease management.

属性

IUPAC Name |

zinc;3-(3-ethylcyclopentyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Zn/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWHEAHEQDAIDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873434 | |

| Record name | Zinc bis[3-(3-ethylcyclopentyl)propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Naphthenic acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12001-85-3 | |

| Record name | Naphthenic acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, zinc salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。